To-Pro-1

Übersicht

Beschreibung

To-Pro-1 is a DNA binding fluorochrome . It attaches to the surface of the Feraheme (FH) nanoparticle (NP) to obtain a fluorochrome-functionalized NP . It binds DNA through intercalation and acts as a vital fluorochrome for necrotic cells .

Synthesis Analysis

To-Pro-1 is part of the monomeric cyanine nucleic acid stains, which allow ultrasensitive fluorescence detection of double-stranded nucleic acids . These high-affinity dyes have low background and bright fluorescence when bound to nucleic acid . They are ideally suited for nuclear staining in flow cytometry and fluorescence microscopy applications in fixed cells .Molecular Structure Analysis

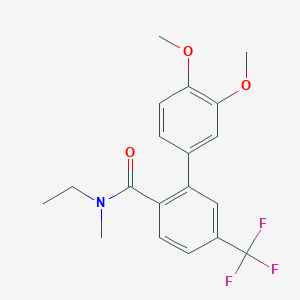

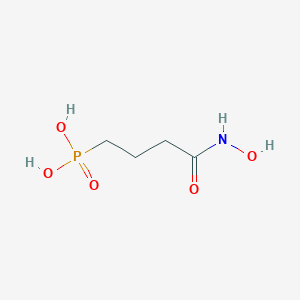

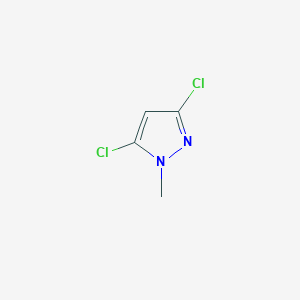

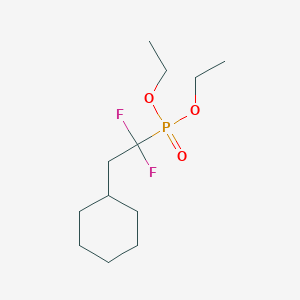

The molecular structure of To-Pro-1 is C24H29I2N3S . It comprises a single cyanine dye and a cationic side chain . The carbocyanine monomers are spectrally analogous to the corresponding dimeric cyanine dyes .Physical And Chemical Properties Analysis

To-Pro-1 has a molecular weight of 645.38 . It appears as a liquid with a brown to red color . It has an excitation peak at 515 nm and an emission peak at 531 nm . It is soluble in water and buffer solutions .Wissenschaftliche Forschungsanwendungen

1. Fluorescence in Bacterial Research

To-Pro-1, a thiazole orange analogue with a trimethine bridge, is used as a deep-red fluorescent indicator for the internal loop structure of the bacterial ribosomal decoding region of the aminoacyl-tRNA site. This capability enables the assessment of A-site binding capability of various compounds, including blue and green-emitting compounds, in microbiological studies (Sato et al., 2019).

2. Proteomics and Biomedical Research

In the field of proteomics, To-Pro-1's analogues and related technologies are essential. Proteomics involves the study of protein structures, functions, and interactions, and To-Pro-1's derivatives contribute to these research efforts. This includes efforts to understand neurodegenerative diseases, cancer, and other health conditions through protein analysis (Marcus et al., 2004).

3. Advancements in Mass Spectrometry

To-Pro-1 and related compounds are integral in mass spectrometry, a key technology in proteomics research. For instance, techniques like MALDI-TOF-MS (Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry), which To-Pro-1 contributes to, are crucial for protein identification and quantification in various medical and scientific fields (Petricoin & Liotta, 2004).

Eigenschaften

IUPAC Name |

trimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXHITFUCHFTKR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29I2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698990 | |

| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

To-Pro-1 | |

CAS RN |

157199-59-2 | |

| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)